REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:10][N:9]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH:8]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:7][CH2:6]1)=[O:4].O.[OH-].[Na+].Cl>C1COCC1>[C:14]([O:13][C:11]([N:9]1[CH:8]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:7][CH2:6][CH:5]([C:3]([OH:4])=[O:2])[CH2:10]1)=[O:12])([CH3:17])([CH3:15])[CH3:16] |f:2.3|
|
Name
|
Piperidine-1,2,5-tricarboxylic acid 1,2-di-tert-butyl ester 5-methyl ester
|
Quantity
|
12.6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics are then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(CCC1C(=O)OC(C)(C)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |